![molecular formula C4H4N3NaO2S B15223689 Sodium 2-aminopyrimidine-5-sulfinate](/img/structure/B15223689.png)
Sodium 2-aminopyrimidine-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-aminopyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfinate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-sulfinate typically involves the reaction of 2-aminopyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the sulfinate group without unwanted side reactions.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminopyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sodium 2-aminopyrimidine-5-sulfonate.
Reduction: Sodium 2-aminopyrimidine-5-sulfide.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-aminopyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 2-aminopyrimidine-5-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the sulfinate group, making it less reactive in certain chemical reactions.
Sodium 2-aminopyrimidine-5-sulfonate: An oxidized form of sodium 2-aminopyrimidine-5-sulfinate with different chemical properties.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substituents, altering its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfinate group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Sodium 2-aminopyrimidine-5-sulfinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be categorized as a pyrimidine derivative. Pyrimidines are known for their diverse biological activities, which often stem from their ability to interact with various biological targets. The presence of the amino and sulfinyl groups contributes to the compound's reactivity and biological profile.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of sodium 2-aminopyrimidine derivatives. For instance, a review discussed several pyrimidine derivatives that demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for some derivatives were reported to be comparable to those of standard anti-inflammatory drugs, such as celecoxib .
Table 1: Inhibition of COX-2 by Pyrimidine Derivatives
Compound | IC50 (μmol) |
---|---|
This compound | 0.04 ± 0.02 |
Celecoxib | 0.04 ± 0.01 |
Other Derivative A | 0.06 ± 0.01 |
Other Derivative B | 0.05 ± 0.03 |
Antimicrobial Activity
Sodium 2-aminopyrimidine derivatives have also been evaluated for their antimicrobial properties. A study on biofilm modulation showed that certain derivatives could inhibit the formation of biofilms in Staphylococcus aureus (both MSSA and MRSA strains) and Pseudomonas aeruginosa. The results indicated that these compounds could serve as non-toxic biofilm inhibitors at specific concentrations .
Table 2: Biofilm Inhibition by Sodium 2-Aminopyrimidine Derivatives
Compound | MSSA Biofilm Inhibition (%) | MRSA Biofilm Inhibition (%) |
---|---|---|
This compound | 66% at 200 µM | 80% at 200 µM |
Control Compound A | 65% at 200 µM | Non-toxic |
Control Compound B | Non-toxic | Non-toxic |
Anticancer Activity
In addition to its anti-inflammatory and antimicrobial effects, sodium 2-aminopyrimidine derivatives have shown promise in anticancer research. A study indicated that compounds based on the aminopyrimidine scaffold could induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Study: Anticancer Effects on Glioma Cells
A specific focus was placed on glioma cells where sodium 2-aminopyrimidine derivatives demonstrated significant antiproliferative activity. The IC50 values for these compounds were notably lower than those of traditional chemotherapeutics, suggesting a potential for development as effective anticancer agents.
Table 3: Antiproliferative Activity Against Glioma Cells
Compound | IC50 (nM) in SW1088 Cells | IC50 (nM) in U87 Cells |
---|---|---|
This compound | 34 nM | 18.4 nM |
Doxorubicin (Control) | 7.8 nM | 4.7 nM |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of sodium 2-aminopyrimidine derivatives. Preliminary SAR investigations suggest that electron-donating groups enhance anti-inflammatory activity, while specific substitutions on the pyrimidine ring can influence antimicrobial efficacy .
Properties
Molecular Formula |
C4H4N3NaO2S |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
sodium;2-aminopyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H5N3O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9)(H2,5,6,7);/q;+1/p-1 |
InChI Key |
GQXSEQQYEMNLHV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.